N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Description
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4. It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBVBIAZACMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2(CC1)OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191201 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158243-48-2 | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158243-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methoxyamine and methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely and to ensure consistent product quality.
Chemical Reactions Analysis
Thermal -Sigmatropic Rearrangement
The carboxamide undergoes thermal rearrangement to form dihydrofuran derivatives, a critical step in terpene synthesis:
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Conditions : Heating in toluene at 80°C induces a -sigmatropic shift, producing a bicyclic dihydrofuran intermediate.
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Key observation : The dioxaspiro ring system remains intact during this transformation, confirming its stability under thermal stress .
Hydrolysis of the Dioxaspiro Ring
Acidic hydrolysis cleaves the 1,4-dioxaspiro ring, regenerating the cyclohexanone moiety:
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Reagents : Aqueous HCl (5%) in tetrahydrofuran (THF).
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Product : Cyclohexanone-8-carboxamide derivative, confirmed by NMR and mass spectrometry .
| Hydrolysis Conditions | Outcome |
|---|---|
| Acid | 5% HCl |
| Solvent | THF/H₂O |
| Temperature | Room temperature |
| Functional group stability | Amide remains intact |
Redox Reactions
While direct redox transformations of this carboxamide are sparsely documented, analogous spirocyclic compounds exhibit predictable behavior:
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Oxidation : Similar 1,4-dioxaspiro derivatives undergo oxidation at the cyclohexane ring’s α-position using KMnO₄ or CrO₃, forming ketones or carboxylic acids .
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Reduction : LiAlH₄ reduces the amide to the corresponding amine, though this has not been explicitly reported for this compound .
Stability and Handling
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Thermal stability : Stable up to 80°C in inert solvents (e.g., toluene) .
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Hydrolytic sensitivity : Susceptible to ring opening under strongly acidic or basic conditions .
Comparative Reactivity
The N-methoxy-N-methyl group enhances solubility in polar aprotic solvents and directs reactivity toward electrophilic agents. Comparatively, unsubstituted carboxamides show lower thermal stability and reduced yields in rearrangement reactions .
Scientific Research Applications
Medicinal Chemistry
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide has been identified as a significant compound in medicinal chemistry, particularly as a pharmaceutical intermediate. Its unique structural features allow it to be utilized in the synthesis of various biologically active molecules.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing derivatives that exhibit enhanced pharmacological properties. For example, modifications to the dioxaspiro structure have led to the development of new analgesics and anti-inflammatory agents.
Biomedicine
In biomedicine, this compound serves as a valuable tool for drug discovery and development. Its spirocyclic structure provides a scaffold for creating diverse chemical libraries that can be screened for biological activity.
Application in Drug Screening
The compound has been used in high-throughput screening assays to identify potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify its structure allows researchers to optimize lead compounds effectively.
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound plays a crucial role in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it an ideal candidate for various synthetic pathways.
Synthesis Pathways
The compound can be synthesized through several chemical reactions, including:
- Condensation Reactions : Combining it with other functional groups to create more complex molecules.
- Functional Group Transformations : Modifying existing groups to enhance solubility or bioavailability.
Research Applications
The compound is also utilized in academic and industrial research settings for various experimental purposes:
- Biological Experiments : Used to investigate mechanisms of action in cellular models.
- Chemical Experiments : Employed in synthetic organic chemistry to explore new reaction pathways.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a pharmaceutical intermediate for synthesizing bioactive compounds |
| Biomedicine | Serves as a scaffold for drug discovery and development |
| Pharmaceutical Intermediates | Key role in producing active pharmaceutical ingredients (APIs) |
| Research Applications | Utilized in biological and chemical experiments |
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both methoxy and methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide is a synthetic organic compound notable for its unique spirocyclic structure, which includes a dioxaspiro framework. This compound is characterized by the molecular formula and a molecular weight of approximately 227.26 g/mol. Its structural features, particularly the carboxamide functional group, enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound involves interactions with various biological targets, potentially including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : Initial evaluations indicate effectiveness against certain bacterial strains.
- Anticancer Activity : Some studies have reported its potential in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Given its structural similarity to known ligands, it may interact with neurotransmitter systems.
Interaction Studies
Research indicates that this compound interacts with several biological targets:
| Biological Target | Type of Interaction | Effect |
|---|---|---|
| TAAR1 | Agonist | Modulates dopamine levels and cognitive functions |
| TAAR5 | Agonist | Influences mood disorders and neurogenesis |
| 5-HT1A Receptor | Agonist | Potential role in anxiety and depression treatment |
These interactions highlight the compound's versatility as a lead candidate for drug development.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as an antimicrobial agent.
Anticancer Potential
A separate investigation into the anticancer effects revealed that this compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Reaction of Spirocyclic Ketone : A spirocyclic ketone is reacted with methoxyamine and methyl iodide.
- Solvent Use : The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to maximize yield and purity.
- Purification : Post-reaction purification is crucial for obtaining high-purity samples for biological testing.
This compound can undergo various chemical reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Nucleophilic Substitution | Sodium hydride in DMF | Modified spirocyclic compounds |
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | Contains an ester instead of an amide group | Different solubility properties |
| 7-Difluoromethyl-1-(1,4-dioxaspiro[4.5]decane) | Incorporates fluorine atoms | Potentially enhanced biological activity |
| 3-Methylpurine Derivatives | Different core structure | Similar biological activity profiles used in cancer research |
These comparisons underscore the distinctiveness of this compound within the spirocyclic class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide?
- Methodology : The compound can be synthesized via coupling reactions between spirocyclic ketones and functionalized amines. For example, General Procedure B (Sequence A) involves reacting a ketone (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with an amine (e.g., N-methoxy-N-methylamine) under mild conditions to form the carboxamide. This method avoids harsh reagents and achieves yields >80% with minimal impurities .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the dioxolane ring. Monitor reaction progress via TLC or LC-MS.
Q. How is this compound purified, and what analytical techniques confirm its structure?
- Purification : Automated flash chromatography (e.g., using silica gel with gradient elution of ethyl acetate/hexane) effectively isolates the product. For polar impurities, recrystallization from ethanol/water mixtures may be required .
- Characterization :
- 1H NMR : Analyze spirocyclic proton environments (δ 1.3–1.6 ppm for methylene groups, δ 3.5–4.1 ppm for dioxolane oxygens) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z 280–340 range for related spiro compounds) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize yield while minimizing side products?
- Factorial Design Approach : Use a 2^k factorial design to evaluate variables like temperature (20–60°C), solvent polarity (THF vs. DCM), and stoichiometry (amine:ketone ratios). Response surface methodology (RSM) can identify optimal conditions .
- Case Study : achieved 82% yield using equimolar reactants in THF at 25°C, with a 3% dimethylacetal impurity. Adjusting solvent polarity or adding molecular sieves may further suppress side reactions .
Q. How to address contradictions in spectral data during characterization?
- Troubleshooting :
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Compare with literature values for the same solvent .
- Dynamic Stereochemistry : Spirocyclic systems may exhibit fluxional behavior in NMR, causing peak broadening. Variable-temperature NMR (e.g., −40°C to 25°C) can resolve splitting .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this carboxamide?
- Methodological Framework :
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) using methods in and .
Bioactivity Assays : Screen analogs against target proteins (e.g., TRP channels, as in ) using fluorescence polarization or SPR binding assays.
Computational Modeling : Perform docking studies with software like AutoDock Vina to correlate steric/electronic properties with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
